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molecular formula C10H13NO4 B1423193 Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1174046-84-4

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1423193
M. Wt: 211.21 g/mol
InChI Key: CKTIVXCUXUFKSO-UHFFFAOYSA-N
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Patent
US08569319B2

Procedure details

A mixture of ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate (150 g, 0.63 mol) and HOAc (600 mL) was refluxed overnight. The mixture was concentrated to dryness under high vacuum and the residue treated with water (300 mL). The mixture was extracted with EtOAc (2×250 mL) to remove the impurities. The pH of the aqueous was adjusted with NaHCO3 to pH ˜9-10. The mixture was extracted with CH2Cl2 (3×300 mL). The combined organics were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography to afford ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (90 g, 66.6% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3](=[C:9]([O:15][CH2:16][CH3:17])[CH:10]=[CH:11][N:12](C)[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.CC(O)=[O:20]>>[CH2:16]([O:15][C:9]1[CH:10]=[CH:11][NH:12][C:13](=[O:20])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:17]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=C(C=CN(C)C)OCC
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under high vacuum
ADDITION
Type
ADDITION
Details
the residue treated with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×250 mL)
CUSTOM
Type
CUSTOM
Details
to remove the impurities
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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